![4-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide -](/images/structure/BT-5603595.png) 
                            YM-43611 belongs to a class of substituted benzamide derivatives designed as potential therapeutic agents for dopamine-related disorders. It acts as a dopamine D3 and D4 receptor antagonist, exhibiting high affinity and selectivity for these subtypes over the D2 receptor [ , ]. These properties make it a promising candidate for investigating the role of dopamine D3 and D4 receptors in various neurological and psychiatric conditions.
The synthesis of YM-43611 and its analogs involves a multi-step process detailed in the paper "Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds." [ , ]. The process generally involves:
While the provided papers don't include specific 3D structures for YM-43611, they provide information about its key structural features and their influence on its biological activity. The cyclopropylcarbonyl group at the 4-amino position plays a crucial role in D3 and D4 receptor selectivity. The N-benzyl-3-pyrrolidinyl substituent also contributes significantly to receptor affinity [ ].
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1